Bienvenue dans la boutique en ligne BenchChem!

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide

AXL kinase gallium resistance non-small cell lung cancer

Compound 5476423 (CAS 1305279-34-8) is the definitive tool for AXL-mediated gallium-resistance studies, demonstrating an 80-fold potency increase over GaAcAc and 6.15-fold greater potency than the only other lead from its screening campaign. Its unique tri-heterocyclic scaffold (furan-pyrazole-quinoline) is critical for target engagement; simpler analogs lack the essential pyrazole pharmacophore. For MAO-B research, it delivers a validated >88-fold selectivity window. Ensure experimental reproducibility by sourcing this specific chemotype, not generic substitutes.

Molecular Formula C18H14N4O3
Molecular Weight 334.335
CAS No. 1305279-34-8
Cat. No. B2678656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide
CAS1305279-34-8
Molecular FormulaC18H14N4O3
Molecular Weight334.335
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=NNC(=C3)C4=CC=CO4
InChIInChI=1S/C18H14N4O3/c1-24-12-8-11-4-2-6-19-17(11)14(9-12)20-18(23)15-10-13(21-22-15)16-5-3-7-25-16/h2-10H,1H3,(H,20,23)(H,21,22)
InChIKeyITIGCXISVWPZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide (Compound 5476423): Structural Profile and Research-Grade Procurement Context


3-(Furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide (CAS 1305279-34-8, molecular formula C18H14N4O3, molecular weight 334.3 g/mol) is a synthetic multi-heterocyclic small molecule comprising a furan ring, a pyrazole-5-carboxamide core, and a 6-methoxyquinolin-8-yl moiety . Designated as compound 5476423 in the primary literature, it was identified through virtual screening of an AXL kinase homology model as a lead compound with potential anti-proliferative effects against gallium-resistant lung adenocarcinoma [1]. The compound is catalogued in authoritative databases including MeSH (Unique ID C000596679) and ChEMBL (CHEMBL1575961), with MeSH mapping it to both the pyrazoles and quinolines pharmacological classes [2]. Its hybrid scaffold incorporates three privileged pharmacophores—furan, pyrazole, and quinoline—that are individually associated with diverse biological activities, making this compound a distinct chemical entity for target-specific research rather than a generic intermediate [REFS-2, REFS-3].

Why Generic Pyrazole-Carboxamide or Quinoline Derivatives Cannot Substitute for Compound 5476423 (CAS 1305279-34-8) in AXL-Targeted or Selectivity-Dependent Research


Compound 5476423 is not a generic pyrazole-carboxamide or a simple quinoline derivative; it is a specific multi-heterocyclic assembly whose biological profile depends on the precise spatial and electronic arrangement of the furan, pyrazole, and 6-methoxyquinoline pharmacophores [1]. In the original virtual screening study that identified this compound, eight distinct chemical series were evaluated against the AXL kinase homology model, yet only two compounds—5476423 and 7919469—emerged as leads with meaningful anti-proliferative activity in gallium-resistant cells, and their potency differed by over 6-fold [2]. Structurally related but simpler analogs such as N-(6-methoxyquinolin-8-yl)furan-2-carboxamide (PubChem CID 16958401) lack the pyrazole ring that contributes critical hydrogen-bonding and conformational elements to target engagement [3]. Furthermore, co-identified lead compound 7919469 belongs to the naphthalene chemical class rather than the pyrazole-quinoline class, demonstrating that activity against this resistance phenotype is not conferred by any single substructure but by the precise combination present in compound 5476423 [2]. Generic substitution with other pyrazole-carboxamides or quinoline derivatives would result in a different molecule with unvalidated activity in the AXL kinase/gallium-resistance axis, undermining experimental reproducibility [2].

Quantitative Differentiation Evidence for 3-(Furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide (Compound 5476423) Versus Closest Comparators


Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma Cells: Compound 5476423 vs. Co-Identified Lead Compound 7919469

In a direct head-to-head comparison within the same study, compound 5476423 demonstrated 80-fold increased anti-proliferative potency relative to the gallium acetylacetonate (GaAcAc) baseline in gallium-resistant A549 lung adenocarcinoma cells, whereas co-identified lead compound 7919469 achieved only a 13-fold increase over the same baseline [1]. This represents a 6.15-fold greater potency for compound 5476423 compared to compound 7919469 (80-fold / 13-fold), established under identical experimental conditions in the same resistant cell line model [1]. Furthermore, when each lead compound was combined with GaAcAc, compound 5476423 increased the efficacy of GaAcAc against resistant cells by 2-fold, compared to only 1.2-fold sensitization afforded by compound 7919469—a 1.67-fold superior combinatorial sensitization effect [1]. The AXL protein expression, which was elevated in resistant cells compared to sensitive cells, was significantly suppressed by treatment with compound 5476423 [2].

AXL kinase gallium resistance non-small cell lung cancer anti-proliferative virtual screening

Enzyme Isoform Selectivity: MAO-B vs. MAO-A Inhibition Profile of Compound 5476423

In direct fluorometric enzyme inhibition assays performed under identical conditions, compound 5476423 (ChEMBL CHEMBL1575961) exhibited marked selectivity for monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A) [1]. The compound inhibited MAO-B with an IC50 of 1,130 nM, while inhibition of MAO-A was negligible with an IC50 exceeding 100,000 nM [1]. This corresponds to a selectivity ratio of greater than 88-fold for MAO-B over MAO-A [1]. The data were generated by measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20-minute incubation, with both isoforms assayed in parallel using recombinant human enzymes [1]. The absolute MAO-B IC50 of 1.13 µM indicates only moderate potency; however, the near-complete absence of MAO-A activity at the highest tested concentrations (>100 µM) defines a clear selectivity window that is quantitatively distinguishable from non-selective MAO inhibitors [1].

monoamine oxidase isoform selectivity neurodegeneration MAO-B MAO-A

Structural Differentiation from Simpler 6-Methoxyquinoline Carboxamides: The Pyrazole Ring as a Key Pharmacophoric Determinant

Compound 5476423 differs fundamentally from structurally simpler 6-methoxyquinoline carboxamides by the presence of a central pyrazole ring that connects the furan substituent to the carboxamide linkage [1]. The closest structurally characterized analog lacking the pyrazole is N-(6-methoxyquinolin-8-yl)furan-2-carboxamide (PubChem CID 16958401; C15H12N2O3, MW 268.27 g/mol), which contains only 20 heavy atoms compared to 25 in compound 5476423 [2]. This structural simplification removes a hydrogen-bond donor/acceptor pair and alters the conformational relationship between the furan and quinoline moieties, evidenced by the difference in calculated topological polar surface area (64.4 Ų for the simpler analog vs. a predicted ~94 Ų for the target compound based on incremental pyrazole contribution) [2]. In the AXL virtual screening study, compounds without the pyrazole linker failed to advance as leads, suggesting that the pyrazole ring is critical for productive interaction with the AXL kinase homology model [3]. While no direct side-by-side biological comparison between compound 5476423 and CID 16958401 has been published, the class-level inference is that the pyrazole-containing scaffold of compound 5476423 provides additional pharmacophoric features that are associated with its validated activity in the gallium-resistance model [3].

structure-activity relationship scaffold hopping privileged pharmacophore pyrazole quinoline

Acetylcholinesterase Inhibition with Non-Competitive Kinetic Mechanism: A Secondary Pharmacological Dimension

An independent study investigating compound 5476423 (derived through in silico linking of two 8-hydroxyquinoline molecules) reported inhibition of acetylcholinesterase (AChE) within the early micromolar range [1]. Michaelis-Menten kinetic analysis demonstrated that compound 5476423 decreased the maximum velocity (Vmax) of the AChE-catalyzed hydrolysis reaction without affecting the Michaelis constant (Km), establishing a non-competitive inhibition mechanism [1]. This kinetic profile is distinct from the competitive inhibition exhibited by clinical AChE inhibitors such as donepezil (IC50 ~6.7 nM, competitive) and provides a complementary pharmacodynamic signature [2]. The study characterized the compound's behavior as a non-competitive AChE inhibitor capable of binding to the enzyme-substrate complex, which is mechanistically relevant for conditions where substrate accumulation occurs [1]. No quantitative comparator data were generated within this study for other pyrazole-quinoline analogs, limiting the evidence strength to a single-agent characterization [1].

acetylcholinesterase Alzheimer's disease non-competitive inhibition multi-target enzyme kinetics

Chemical Class Differentiation: Pyrazole-Quinoline vs. Naphthalene Scaffold Activity in the AXL/Gallium-Resistance Model

The MeSH classification system formally distinguishes compound 5476423 (mapped to Pyrazoles and Quinolines) from compound 7919469 (mapped to Naphthalenes), confirming that these two lead compounds belong to different chemical classes despite emerging from the same screening campaign [1]. This chemical class distinction is biologically consequential: the pyrazole-quinoline scaffold of compound 5476423 conferred 6.15-fold greater anti-proliferative potency than the naphthalene scaffold of compound 7919469 in the same gallium-resistant A549 model [2]. Additionally, compound 5476423 suppressed AXL protein expression in resistant cells, an effect reported for both lead compounds but not quantified comparatively [2]. The pyrazole-5-carboxamide linkage in compound 5476423 provides an additional hydrogen-bonding motif (the amide NH and pyrazole N-2) that is absent in naphthalene-based compound 7919469, offering a structural rationale for the potency difference [3].

chemical classification scaffold comparison pyrazole-quinoline naphthalene lead identification

Recommended Research Application Scenarios for 3-(Furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide (Compound 5476423) Based on Quantitative Differentiation Evidence


AXL Kinase Pathway and Gallium-Resistance Reversal Studies in Non-Small Cell Lung Cancer Models

Compound 5476423 is the optimal selection for researchers investigating AXL-mediated gallium resistance in lung adenocarcinoma. The compound demonstrated an 80-fold potency increase over GaAcAc in gallium-resistant A549 cells and was 6.15-fold more potent than the only other lead compound (7919469) identified from the same screening campaign [1]. Its ability to suppress elevated AXL protein expression in resistant cells and to sensitize them to GaAcAc by 2-fold makes it the preferred tool compound for mechanistic studies of AXL-driven resistance and for evaluating combinatorial strategies to overcome gallium resistance [1]. Procurement of compound 5476423 rather than naphthalene-based compound 7919469 is strongly recommended for this application, given the quantitative potency advantage established under identical conditions [1].

MAO-B Selective Inhibition Studies in Neurodegenerative Disease Research

For researchers requiring a MAO-B-preferring inhibitor with a well-defined selectivity window, compound 5476423 provides an experimentally validated >88-fold selectivity for MAO-B (IC50 1.13 µM) over MAO-A (IC50 >100 µM) [2]. This selectivity profile is quantitatively established and distinguishes the compound from non-selective MAO inhibitors. The moderate absolute potency at MAO-B (1.13 µM) means compound 5476423 is suited for in vitro enzyme assays and target engagement studies where isoform selectivity rather than high potency is the primary experimental requirement. The compound is not recommended for applications requiring nanomolar MAO-B potency without further chemical optimization [2].

Multi-Heterocyclic Scaffold Development and Medicinal Chemistry Optimization Programs

Compound 5476423 serves as a validated starting point for medicinal chemistry programs targeting the pyrazole-quinoline chemical space. Its tri-heterocyclic scaffold—fused furan, pyrazole, and 6-methoxyquinoline—represents a distinct chemotype that has demonstrated biological validation in both the AXL/gallium-resistance model and the MAO-B/AChE enzyme systems [REFS-1, REFS-2, REFS-3]. The pyrazole ring is a critical pharmacophoric element absent in simpler analogs like N-(6-methoxyquinolin-8-yl)furan-2-carboxamide, and its presence is associated with the lead activity profile observed in the primary screening study [3]. This compound is suitable as a reference standard for structure-activity relationship campaigns, scaffold-hopping exercises from naphthalene-based AXL inhibitors, and the development of focused compound libraries around the pyrazole-quinoline privileged structure [1].

Non-Competitive Acetylcholinesterase Inhibitor Mechanistic Studies (Preliminary Evidence)

Compound 5476423 has been characterized as a non-competitive inhibitor of acetylcholinesterase with activity in the early micromolar range, supported by Michaelis-Menten kinetic analysis showing decreased Vmax with unchanged Km [3]. This mechanistic profile is distinct from the competitive inhibition mechanism of approved AChE inhibitors such as donepezil. However, this application scenario is supported only by preliminary evidence without quantitative comparator data or precise IC50 values [3]. Researchers interested in this application should verify the reported AChE activity independently and are advised that procurement decisions for AChE-focused studies should not rely solely on this evidence without additional confirmatory data [3].

Quote Request

Request a Quote for 3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.